molecular formula C13H9BrClFO B6307814 2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene CAS No. 1881293-72-6

2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene

Cat. No.: B6307814
CAS No.: 1881293-72-6
M. Wt: 315.56 g/mol
InChI Key: RHGMVVLLBKLFGW-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Aromatic Systems in Advanced Organic Chemistry

Highly substituted aromatic systems, particularly polysubstituted benzenes, are core structural frameworks found in a vast array of natural products, pharmaceuticals, and functional materials. rsc.org The specific arrangement and nature of substituents on the benzene (B151609) ring directly dictate the molecule's function. rsc.org This makes the synthesis of multi-substituted benzenes a central focus in organic chemistry. rsc.orgfiveable.me These complex scaffolds are crucial in developing new drugs and creating advanced materials with tailored electronic or optical properties. smolecule.comresearchgate.net The ability to control the substitution pattern on a benzene ring is essential for fine-tuning a molecule's biological activity and physical characteristics. fiveable.me

Role of Halogens and Benzyloxy Moieties as Strategic Functional Groups

Halogens: Halogen atoms (F, Cl, Br, I) are vital functional groups in organic synthesis. tutorchase.com When attached to a benzene ring, they significantly influence the compound's physical and chemical properties, such as polarity and reactivity. tutorchase.com Halogens can serve as leaving groups in nucleophilic substitution reactions and are instrumental in directing the position of incoming electrophiles during electrophilic aromatic substitution. tutorchase.comchemistrytalk.org Their high electronegativity alters the electron distribution within the molecule, which can be leveraged to control reaction pathways. chemistrytalk.org The varying reactivity among halogens (F > Cl > Br > I) allows for selective transformations in synthetic sequences. mt.com

Benzyloxy Moieties: The benzyloxy group (C₆H₅CH₂O-), an ether functional group, is widely used in organic synthesis, primarily as a robust protecting group for alcohols. smolecule.comwikipedia.orgorganic-chemistry.org It is typically installed via a Williamson ether synthesis. organic-chemistry.orgyoutube.com A key advantage of the benzyl (B1604629) ether is its stability under many reaction conditions and its selective removal through methods like palladium-catalyzed hydrogenation, which leaves other functional groups intact. youtube.com This strategic use allows chemists to mask a reactive hydroxyl group while performing transformations on other parts of the molecule. youtube.com

Overview of 2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene as a Key Synthetic Building Block

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate and building block in organic synthesis. smolecule.com Its structure is characterized by a benzene ring core functionalized with three different halogen atoms and a benzyloxy group. smolecule.com This unique combination of substituents provides multiple reactive sites, making it a versatile precursor for more complex molecules. smolecule.com

The presence of bromine, chlorine, and fluorine atoms offers distinct electronic properties and potential for various chemical transformations. smolecule.com The electron-withdrawing nature of the halogens can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the replacement of a halogen with another functional group. smolecule.com Furthermore, the benzyloxy group can be cleaved to reveal a phenol (B47542), providing another point for modification. smolecule.com The compound's structure makes it a valuable component in the development of new drugs and advanced materials. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1881293-72-6
Molecular Formula C₁₃H₉BrClFO
Molecular Weight 315.56 g/mol
Exact Mass 313.95093 g/mol
XLogP3 4.8
Heavy Atom Count 17

This interactive table summarizes key properties of the compound. Data sourced from multiple chemical suppliers. smolecule.com

Research Landscape and Emerging Trends for Multi-Substituted Benzene Scaffolds

The research landscape for multi-substituted benzene scaffolds is dynamic, with a strong focus on developing novel and efficient synthetic methods. rsc.org A significant trend is the rise of organocatalytic benzannulation, which allows for the assembly of structurally diverse arenes under mild conditions with high selectivity. rsc.org

In materials science, highly substituted scaffolds like hexaarylbenzenes are gaining attention for their applications in organic light-emitting diodes (OLEDs), liquid crystals, and as molecular receptors due to their unique propeller-shaped geometry. researchgate.netacs.org In medicinal chemistry, there is a continuous effort to explore diverse scaffolds for drug discovery. researchgate.net The functionalization of core structures, such as carbazole (B46965) and azobenzene, is being extensively investigated to fine-tune their properties for optoelectronic and therapeutic applications, respectively. elsevierpure.commdpi.com The overarching trend is the rational design of complex, multi-substituted aromatic molecules to achieve specific functions, moving from simple building blocks to highly sophisticated chemical entities. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Benzyl bromide
Benzyl chloride
2-Chloro-6-fluorophenol
6-bromo-2,4-dichloro-3-fluoro-aniline
5-bromo-1,3-dichloro-2-fluoro-benzene
1,3-dichloro-2-fluoro-4-nitro-benzene
2,4-dichloro-3-fluoro-aniline
3,5-dichloro-4-fluoro-aniline
o-chloroaniline
o-chlorobromobenzene
p-bromotoluene
o-nitrotoluene
o-propylbenzenesulfonic acid
Toluene
Benzene
Eugenol
Camphor
Benzyl alcohol
2-phenyloctane
1,2-dimethylbenzene
o-Xylene
Phenol
Benzoic acid
Benzaldehyde
2-Benzyloxy-1-methylpyridinium triflate
2-benzyloxypyridine
Benzyl trichloroacetimidate
Benzophenone
Benzoyl-β-D-glucoside
Benzyl chloroformate
Ethylene
Chloroform
Chlorodifluoromethane
Fluoroethylene
Dichloroethane

Properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGMVVLLBKLFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Studies of 2 Benzyloxy 5 Bromo 1 Chloro 3 Fluorobenzene

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Core

The benzene ring of 2-(benzyloxy)-5-bromo-1-chloro-3-fluorobenzene is substituted with three electron-withdrawing halogen atoms, which activates the ring system towards nucleophilic aromatic substitution (SNAr). smolecule.comscience.gov In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, typically a halide. youtube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is enhanced by electron-withdrawing substituents. youtube.comnih.gov

The relative reactivity of halogens as leaving groups in SNAr reactions is often context-dependent but is heavily influenced by the ability of the halogen to stabilize the intermediate through its inductive effect. Generally, the more electronegative the halogen, the faster the rate of substitution, leading to a typical reactivity order of F > Cl > Br > I. youtube.com However, the positions of the halogens on the ring in this compound are not equivalent. The chlorine atom is positioned ortho to the activating benzyloxy group, while the bromine is para to it. Nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups. science.gov Given the electronic landscape of the molecule, selective substitution of one halogen over the others may be achievable under controlled conditions, allowing for stepwise functionalization of the aromatic core.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential Reaction SiteExpected ProductConditions
Sodium methoxide (B1231860) (NaOMe)C-Cl or C-F2-(Benzyloxy)-5-bromo-3-fluoro-1-methoxybenzene or 2-(Benzyloxy)-5-bromo-1-chloro-3-methoxybenzeneHeat in methanol/DMSO
Ammonia (NH₃)C-Cl or C-F4-Benzyloxy-2-bromo-6-chloroaniline or 4-Benzyloxy-2-bromo-6-fluoroanilineHigh pressure, heat
Sodium thiophenoxide (NaSPh)C-Cl or C-F2-(Benzyloxy)-5-bromo-1-chloro-3-(phenylthio)benzene or 2-(Benzyloxy)-5-bromo-3-fluoro-1-(phenylthio)benzenePolar aprotic solvent (e.g., DMF)

Palladium-Catalyzed Cross-Coupling Reactions at Brominated and Chlorinated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The differential reactivity of aryl-bromine and aryl-chlorine bonds is a cornerstone of selective synthesis. The C-Br bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-Cl bond. This reactivity difference (C-I > C-Br >> C-Cl) allows for chemoselective functionalization at the brominated position while leaving the chlorinated position intact for subsequent transformations. nih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.govnih.gov Due to the higher reactivity of the C-Br bond, this compound is expected to undergo selective coupling at the C5 position. This provides a straightforward route to complex biaryl structures that retain the chlorine and fluorine atoms for further derivatization. fishersci.fr

Table 2: Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalyst System (Example)Expected Product
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃5'-Benzyloxy-2'-chloro-4'-fluoro-[1,1'-biphenyl]-3-yl)-benzene
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-(Benzyloxy)-1-chloro-3-fluoro-5-(4-methoxyphenyl)benzene
Thiophene-2-boronic acidPdCl₂(dppf), Cs₂CO₃2-(5-(Benzyloxy)-2-chloro-4-fluorophenyl)thiophene

The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes. researchgate.net Both reactions are catalyzed by palladium and exhibit the same reactivity preference for C-Br over C-Cl bonds. This selectivity allows for the introduction of vinyl or alkynyl substituents at the C5 position of this compound. These reactions are fundamental in the synthesis of styrenes, stilbenes, and aryl alkynes, which are important precursors in materials science and medicinal chemistry. semanticscholar.org

Table 3: Heck and Sonogashira Coupling Reactions

ReactionCoupling PartnerCatalyst System (Example)Expected Product
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N(E)-1-(5-(Benzyloxy)-2-chloro-4-fluorophenyl)-2-phenylethene
Heckn-Butyl acrylatePd(OAc)₂, PPh₃, Et₃NButyl (E)-3-(5-(Benzyloxy)-2-chloro-4-fluorophenyl)acrylate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Benzyloxy)-5-bromo-1-chloro-3-fluoro-5-(phenylethynyl)benzene
SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N((5-(Benzyloxy)-2-chloro-4-fluorophenyl)ethynyl)trimethylsilane

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. organic-chemistry.org This reaction has become a vital tool for synthesizing anilines and their derivatives. Consistent with other palladium-catalyzed cross-couplings, the amination of this compound is expected to occur selectively at the C-Br bond. researchgate.net Studies on analogous substrates, such as 5-bromo-2-chloro-3-fluoropyridine, have demonstrated exclusive substitution at the bromide position under palladium catalysis. researchgate.net This provides a reliable method for introducing primary or secondary amine functionalities.

Table 4: Buchwald-Hartwig Amination Reactions

AmineCatalyst System (Example)Expected Product
MorpholinePd₂(dba)₃, BINAP, NaOt-Bu4-(5-(Benzyloxy)-2-chloro-4-fluorophenyl)morpholine
AnilinePd(OAc)₂, Xantphos, Cs₂CO₃5-(Benzyloxy)-2-chloro-4-fluoro-N-phenylaniline
DibenzylaminePd₂(dba)₃, RuPhos, K₃PO₄N-(5-(Benzyloxy)-2-chloro-4-fluorophenyl)-N,N-dibenzylamine

Electrophilic Aromatic Substitution Reactivity of the Benzyloxyfluorochlorobromobenzene System

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The outcome of such reactions is governed by the directing effects and activating/deactivating nature of the existing substituents. msu.edu In this compound, the substituents present a complex interplay of effects:

Benzyloxy group (-OCH₂Ph): Strongly activating and ortho-, para-directing due to resonance donation from the oxygen atom.

Halogens (-F, -Cl, -Br): Deactivating due to their inductive electron-withdrawing effect, but ortho-, para-directing because of resonance donation. researchgate.net

The powerful activating effect of the benzyloxy group is expected to dominate, directing incoming electrophiles to the positions ortho and para relative to it. The para position (C5) is occupied by bromine. The two ortho positions are C1 (occupied by chlorine) and C3 (occupied by fluorine). Therefore, the only available positions for substitution are C4 and C6.

Substitution will be directed to C4 and C6. The benzyloxy group strongly directs to these positions. The C3-fluorine and C5-bromine will direct an incoming electrophile to C4 and C6 (ortho positions). The C1-chlorine directs to C6 (para position). Considering steric hindrance from the adjacent benzyloxy and chloro groups, the C4 position may be slightly more favored for some electrophiles, though a mixture of isomers is possible.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄2-(Benzyloxy)-5-bromo-1-chloro-3-fluoro-4-nitrobenzene and/or 2-(Benzyloxy)-5-bromo-1-chloro-3-fluoro-6-nitrobenzene
BrominationBr₂, FeBr₃2-(Benzyloxy)-4,5-dibromo-1-chloro-3-fluorobenzene and/or 2-(Benzyloxy)-5,6-dibromo-1-chloro-3-fluorobenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-(Benzyloxy)-2-bromo-4-chloro-6-fluorophenyl)ethan-1-one and/or 1-(4-(Benzyloxy)-5-bromo-2-chloro-6-fluorophenyl)ethan-1-one

Functional Group Transformations of the Benzyloxy Moiety

The benzyloxy group is a common protecting group for phenols. researchgate.net Its removal to unveil the corresponding phenol (B47542) is a key transformation. Several methods can be employed for this deprotection.

Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard method for cleaving benzyl (B1604629) ethers. However, this method carries a significant risk of competitive hydrodehalogenation, where the C-Cl and C-Br bonds are also reduced.

A milder and more chemoselective alternative involves the use of Lewis acids. Boron trichloride (B1173362) (BCl₃) is effective for cleaving aryl benzyl ethers. The reaction can generate a benzyl cation, which could lead to unwanted Friedel-Crafts benzylation of electron-rich aromatic rings. This side reaction can be suppressed by using a non-Lewis-basic cation scavenger, such as pentamethylbenzene. researchgate.net This approach allows for the debenzylation to proceed under mild conditions, preserving the halogen substituents on the aromatic ring. Another potential transformation is the smolecule.comscience.gov O-to-C rearrangement, which can be catalyzed by transition metals to form new carbon-carbon bonds at the ortho position. rsc.org

Table 6: Debenzylation Methods

MethodReagentsProductAdvantages/Disadvantages
Lewis Acid CleavageBCl₃, Pentamethylbenzene4-Bromo-2-chloro-6-fluorophenolAdvantage: Mild, chemoselective, avoids hydrodehalogenation. researchgate.net
Catalytic HydrogenolysisH₂, Pd/C4-Bromo-2-chloro-6-fluorophenolDisadvantage: Risk of concurrent hydrodehalogenation of C-Br and C-Cl bonds.
Acid-Catalyzed CleavageHBr, Acetic Acid4-Bromo-2-chloro-6-fluorophenolDisadvantage: Harsh conditions that may not be compatible with other functional groups.

Radical Reactions Involving the Halogenated Aromatic Ring

The presence of multiple halogen substituents on the aromatic ring of this compound provides distinct sites for radical-mediated transformations. The carbon-halogen bond strengths differ, with the C-Br bond being weaker than the C-Cl and C-F bonds, suggesting that radical reactions may exhibit a degree of selectivity.

One of the primary radical reactions applicable to this substrate is radical dehalogenation . This process typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH) or a phosphonic acid-based reagent. researchgate.net It is anticipated that the bromo substituent at the C5 position would be preferentially cleaved due to its lower bond dissociation energy compared to the chloro and fluoro substituents. This selectivity allows for the targeted removal of the bromine atom, yielding 2-(benzyloxy)-1-chloro-3-fluorobenzene.

Furthermore, the generation of an aryl radical at the C5 position, following bromine atom abstraction, opens pathways for radical coupling reactions . This reactive intermediate can be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. For instance, in the presence of electron-rich arenes, a radical-radical cross-coupling could lead to the formation of biaryl structures. beilstein-journals.org Similarly, coupling with activated alkenes or alkynes can introduce novel side chains onto the aromatic core. The general conditions for such reactions often involve photoredox catalysis, which can proceed at room temperature under mild conditions. beilstein-journals.org

Below is a representative table of potential radical coupling reactions, illustrating the versatility of the aryl radical intermediate.

Reactant/Coupling Partner Catalyst/Initiator Potential Product
Electron-rich arene (e.g., Anisole)[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ / Blue Light5-Aryl-2-(benzyloxy)-1-chloro-3-fluorobenzene derivative
StyreneAIBN / Heat5-(2-Phenylethenyl)-2-(benzyloxy)-1-chloro-3-fluorobenzene
PhenylacetylenePd(PPh₃)₄ / CuI5-(2-Phenylethynyl)-2-(benzyloxy)-1-chloro-3-fluorobenzene

Selective Functionalization of the Benzylic Position

The benzylic C-H bonds in the 2-(benzyloxy) group of the title compound are activated towards radical abstraction and oxidation due to the stabilizing effect of the adjacent phenyl ring and oxygen atom. This inherent reactivity allows for a range of selective functionalization reactions at the benzylic position, while leaving the halogenated aromatic ring intact.

A prominent transformation is the selective oxidation of the benzylic methylene (B1212753) group. Various oxidizing agents can be employed to convert the benzylic ether into a benzoate (B1203000) ester. rsc.orgrsc.org For example, reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants have been traditionally used. wikipedia.org More contemporary and milder methods involve catalytic systems, such as those based on copper or manganese, with co-oxidants like tert-butyl hydroperoxide (TBHP) and molecular oxygen. rsc.orgrsc.org These catalytic approaches often offer higher selectivity and proceed under less harsh conditions. rsc.orgrsc.org

Another key reaction is benzylic bromination , typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This reaction, known as the Wohl-Ziegler reaction, would introduce a bromine atom at the benzylic position, affording 2-(α-bromobenzyloxy)-5-bromo-1-chloro-3-fluorobenzene. wikipedia.org This brominated intermediate is a versatile precursor for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The following table summarizes potential selective functionalization reactions at the benzylic position.

Reaction Type Reagents Potential Product
Oxidation to EsterCu₂O/C₃N₄, TBHP, O₂5-Bromo-1-chloro-3-fluorophenyl benzoate
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN2-(α-Bromobenzyloxy)-5-bromo-1-chloro-3-fluorobenzene
C-H ArylationAryl nitrile, Photoredox catalyst2-(α-Arylbenzyloxy)-5-bromo-1-chloro-3-fluorobenzene

Recent advancements in photoredox catalysis have also enabled the direct arylation of benzylic C-H bonds . nih.gov This methodology involves the coupling of a catalytically generated benzylic radical with an arene radical anion, providing a direct route to α-aryl benzyl ethers. nih.gov This approach offers a powerful tool for constructing complex molecular architectures from the parent compound.

Applications of 2 Benzyloxy 5 Bromo 1 Chloro 3 Fluorobenzene As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The presence of multiple halogen atoms on the benzene (B151609) ring of 2-(benzyloxy)-5-bromo-1-chloro-3-fluorobenzene provides several reaction sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern heterocyclic synthesis. The differential reactivity of the C-Br and C-Cl bonds, in particular, allows for selective functionalization. The C-Br bond is generally more reactive in typical palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or nitrogen-containing substituents at the 5-position.

For instance, a Suzuki-Miyaura coupling could be envisioned to introduce a substituted phenyl or heterocyclic ring, which could then undergo an intramolecular cyclization to form complex heterocyclic systems. The benzyloxy group, while sterically hindering, can also direct ortho-lithiation or be cleaved at a later synthetic stage to reveal a phenol (B47542), providing another handle for cyclization reactions to form oxygen-containing heterocycles like dibenzofurans.

Furthermore, intramolecular C-H activation is a powerful strategy for the synthesis of fused heterocyclic systems. Following an initial intermolecular coupling at the bromine or chlorine position, the newly introduced substituent could undergo a palladium-catalyzed intramolecular C-H arylation to construct carbazole (B46965) or other polycyclic aromatic frameworks. The fluorine atom, being the least reactive of the halogens in this context, would likely remain intact during these transformations, imparting specific electronic properties to the final heterocyclic product.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic SystemSynthetic StrategyKey Reaction
Substituted DibenzofuransCleavage of benzyloxy group followed by intramolecular C-O bond formation.Ullmann condensation or Buchwald-Hartwig etherification.
Functionalized CarbazolesSequential Suzuki coupling and intramolecular C-N bond formation.Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Phenothiazine DerivativesCross-coupling with a sulfur-containing partner followed by cyclization.Buchwald-Hartwig C-S coupling.

Building Block in the Synthesis of Advanced Organic Materials

The unique electronic and structural features of this compound make it a promising precursor for the synthesis of advanced organic materials with applications in electronics and polymer science.

The synthesis of materials for organic light-emitting diodes (OLEDs) often relies on the construction of molecules with tailored electronic properties, such as high charge carrier mobility and efficient luminescence. Triarylamine and carbazole derivatives are common cores for hole-transporting materials and hosts in OLEDs.

This compound can serve as a key building block for such materials. For example, a double Buchwald-Hartwig amination, sequentially targeting the C-Br and C-Cl bonds, could be employed to synthesize complex triarylamine structures. The presence of the fluorine atom can enhance the thermal and oxidative stability of the final material, as well as tune its electronic energy levels for improved device performance. The bulky benzyloxy group can influence the morphology of thin films, potentially preventing crystallization and promoting the formation of stable amorphous glasses, which is beneficial for OLED device longevity.

Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. The synthesis of these polymers often involves the nucleophilic aromatic substitution (SNAr) of activated dihaloarenes with bisphenols. While the halogen substitution pattern in this compound itself is not ideal for direct polymerization via SNAr due to a lack of strong electron-withdrawing activating groups, it can be converted into a suitable monomer.

For example, the bromine and chlorine atoms could be replaced with other functional groups, such as hydroxyl or amino groups, through palladium-catalyzed cross-coupling or other substitution reactions. Subsequent conversion of these new functionalities could lead to the formation of a diol or a dihalide monomer that can then be used in polycondensation reactions. The benzyloxy group could either be retained in the final polymer to enhance solubility and processability or removed to create a more rigid polymer backbone.

Precursor for Advanced Agrochemical Research Scaffolds

Many modern agrochemicals, such as fungicides and herbicides, are based on complex heterocyclic structures. The development of new and more effective agrochemicals often requires the synthesis of novel molecular scaffolds with specific substitution patterns to optimize biological activity and reduce environmental impact.

The subject compound is a potential starting material for such scaffolds. For instance, the synthesis of novel fungicides could involve the coupling of this compound with other heterocyclic moieties known to exhibit fungicidal activity. The presence of fluorine is often beneficial in agrochemicals as it can increase metabolic stability and bioavailability. The benzyloxy group can be a useful protecting group during the synthesis of the target molecule and can be removed in the final steps if necessary.

Development of High-Value Fine Chemicals

In the realm of fine chemicals, polysubstituted aromatic compounds are valuable intermediates for the synthesis of a wide range of products, including pharmaceuticals, fragrances, and specialty dyes. The ability to selectively functionalize the different halogen positions of this compound makes it a highly adaptable precursor.

Suzuki-Miyaura cross-coupling reactions can be used to synthesize substituted biphenyls, which are important structural motifs in many biologically active molecules and liquid crystals. For example, coupling with an arylboronic acid at the C-Br position would yield a substituted biphenyl, with the remaining chloro and fluoro substituents available for further modification. This stepwise approach allows for the controlled construction of complex, non-symmetrical biaryl systems that would be challenging to synthesize through other methods.

Table 2: Illustrative Synthetic Applications in Fine Chemical Synthesis

Product ClassSynthetic ApproachKey Intermediate
Non-symmetrical BiarylsSelective Suzuki-Miyaura coupling at the C-Br position.2-(Benzyloxy)-5-aryl-1-chloro-3-fluorobenzene
Substituted AnilinesBuchwald-Hartwig amination at the C-Cl or C-Br position.5-Amino-2-(benzyloxy)-1-chloro-3-fluorobenzene
Aryl EthersNucleophilic aromatic substitution on a functionalized derivative.2-(Benzyloxy)-5-bromo-1-chloro-3-fluoro-4-nitrophenol

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 5 Bromo 1 Chloro 3 Fluorobenzene and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. For 2-(benzyloxy)-5-bromo-1-chloro-3-fluorobenzene, a combination of one- and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and to confirm the connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the benzyloxy group and the substituted aromatic ring. The benzylic protons (-OCH₂-) would likely appear as a singlet around 5.1-5.3 ppm. The phenyl group of the benzyloxy moiety should present a multiplet in the range of 7.3-7.5 ppm, integrating to five protons. The two protons on the heavily substituted benzene (B151609) ring are expected to be in the aromatic region as well, likely between 7.0 and 7.6 ppm. Due to the fluorine atom, these signals will exhibit coupling to ¹⁹F, resulting in doublets or doublet of doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex. The benzylic carbon is anticipated to resonate around 70-75 ppm. The carbons of the unsubstituted phenyl ring of the benzyloxy group are expected in their typical range of 127-136 ppm. The carbons of the substituted benzene ring will have their chemical shifts significantly influenced by the attached halogens and the benzyloxy group. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JC-F).

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (Predicted)
H-4~7.4 (dd)C-1: ~125 (d)HMBC: H-4 to C-2, C-5, C-6
H-6~7.2 (dd)C-2: ~150 (d)HMBC: H-6 to C-2, C-4, C-5
-OCH₂-~5.2 (s)C-3: ~155 (d, ¹JC-F ≈ 250 Hz)HMBC: -OCH₂- to C-2, C-1'
Phenyl H (ortho)~7.45 (m)C-4: ~118 (d)
Phenyl H (meta)~7.35 (m)C-5: ~115
Phenyl H (para)~7.40 (m)C-6: ~128 (d)
-OCH₂-: ~72
Phenyl C (ipso)~136
Phenyl C (ortho)~128
Phenyl C (meta)~129
Phenyl C (para)~128.5

Chemical shifts are referenced to TMS. Coupling patterns: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

To unambiguously assign the predicted signals, several 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the benzyloxy group, correlations between the ortho, meta, and para protons of the phenyl ring would be expected. On the substituted ring, a correlation between H-4 and H-6 would be anticipated, though it might be a weak long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic rings and the benzylic methylene (B1212753) group to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include the benzylic protons to the C-2 of the substituted ring and the ipso-carbon of the phenyl ring. The aromatic protons H-4 and H-6 would show correlations to neighboring carbons, confirming their positions relative to the substituents.

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the electronic effects of the other substituents on the ring. nih.gov Given the presence of an electron-donating benzyloxy group and electron-withdrawing halogens, the ¹⁹F chemical shift is predicted to be in the typical range for fluoroaromatic compounds, likely between -100 and -140 ppm relative to CFCl₃. The signal would likely appear as a doublet of doublets due to coupling with the two neighboring aromatic protons (H-4 and H-6).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₃H₈BrClFO, by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic, showing contributions from the bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) isotopes.

The fragmentation pattern in the mass spectrum would likely be dominated by the cleavage of the benzylic ether bond. miamioh.edu A primary fragmentation pathway is expected to be the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very common and stable fragment for benzyl-containing compounds. whitman.eduyoutube.com The other resulting fragment would be the halogenated phenoxy radical. Subsequent fragmentations could involve the loss of the halogen atoms from the aromatic ring.

Predicted HRMS Fragmentation Data

m/z (Predicted) Proposed Fragment Ion Notes
313.9509[C₁₃H₈⁷⁹Br³⁵ClFO]⁺Molecular Ion (M⁺)
315.9489[C₁₃H₈⁸¹Br³⁵ClFO]⁺ / [C₁₃H₈⁷⁹Br³⁷ClFO]⁺M+2 Isotope Peak
91.0548[C₇H₇]⁺Tropylium ion (often the base peak)
222.8962[C₆H₂⁷⁹BrClFO]⁺Loss of the benzyl (B1604629) group
143.9323[C₆H₂⁷⁹BrF]⁺Loss of benzyl and chlorine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹. openstax.orgorgchemboulder.com The aliphatic C-H stretching of the benzylic -CH₂- group would appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. Strong absorptions corresponding to the C-O-C ether linkage are anticipated in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and around 1020-1050 cm⁻¹ (symmetric stretch). The C=C stretching vibrations within the aromatic rings would give rise to a series of peaks in the 1450-1600 cm⁻¹ range. pressbooks.pub The C-halogen bonds also have characteristic absorptions, though they appear in the fingerprint region and can be harder to assign definitively. The C-Cl stretch is typically found between 600-800 cm⁻¹, and the C-Br stretch is at lower wavenumbers, usually 500-600 cm⁻¹.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3030-3100Aromatic C-H StretchMedium-Weak
2850-2960Aliphatic C-H Stretch (-CH₂-)Medium-Weak
1450-1600Aromatic C=C Ring StretchMedium-Strong
1200-1250Asymmetric C-O-C Stretch (Aryl Ether)Strong
1020-1050Symmetric C-O-C Stretch (Aryl Ether)Medium
690-900Aromatic C-H Out-of-Plane BendingStrong
600-800C-Cl StretchMedium
500-600C-Br StretchMedium

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and torsional angles. In the absence of experimental data for this compound, we can predict some conformational features.

The molecule possesses considerable conformational flexibility, primarily around the C(aryl)-O-CH₂-C(phenyl) bonds. The orientation of the benzyloxy group relative to the substituted benzene ring will be influenced by steric hindrance from the ortho-chloro substituent. It is likely that the benzylic methylene group will be oriented to minimize steric clash with the chlorine atom. The two aromatic rings are unlikely to be coplanar due to steric repulsion. Computational modeling could provide insights into the lowest energy conformations of the molecule. rsc.org A crystal structure would reveal the precise solid-state conformation, as well as any intermolecular interactions, such as π-stacking or halogen bonding, that might be present in the crystal lattice.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for the stereochemical elucidation of chiral molecules. While this compound is itself achiral, the introduction of a chiral center, for instance, by modification of the benzylic group, would give rise to enantiomeric pairs whose absolute configurations can be determined using these chiroptical methods.

In a hypothetical study, chiral derivatives of this compound could be synthesized to explore their three-dimensional structures. For example, introducing a methyl group at the benzylic carbon results in (R)- and (S)-2-(1-phenylethoxy)-5-bromo-1-chloro-3-fluorobenzene. The absolute configuration of these enantiomers can be unequivocally assigned by comparing their experimental VCD and ECD spectra with those predicted by quantum chemical calculations, typically density functional theory (DFT).

Vibrational Circular Dichroism (VCD) Analysis

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting spectrum provides a unique fingerprint of a molecule's absolute configuration and conformation in solution.

A typical VCD analysis would involve the following steps:

Conformational Search: Identifying all low-energy conformers of the chiral molecule using computational methods.

Spectral Calculation: Calculating the VCD and IR spectra for each stable conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the predicted relative populations of the conformers at a given temperature.

Comparison: Comparing the final theoretical spectrum with the experimental VCD spectrum of a specific enantiomer.

A good agreement between the calculated spectrum for the (R) or (S) configuration and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized derivative.

Fictional VCD Spectral Data for a Chiral Derivative

Below is a representative, albeit hypothetical, data table summarizing key VCD signals for a chiral derivative of this compound.

Frequency (cm⁻¹)Vibrational Mode AssignmentExperimental VCD Sign
1455Aromatic C=C stretch(+)
1380CH₃ deformation(-)
1250Ar-O-C asymmetric stretch(+)
1100C-O stretch coupled with C-H bend(-)
1075C-F stretch(+)

Electronic Circular Dichroism (ECD) Analysis

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions. The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the spatial arrangement of chromophores within a chiral molecule.

For chiral derivatives of this compound, the substituted benzene ring and the phenyl group of the benzyloxy moiety act as the primary chromophores. The electronic transitions of these aromatic systems (typically π → π* transitions) would give rise to distinct ECD signals. Similar to VCD, the experimental ECD spectrum is compared with the computationally predicted spectrum to determine the absolute configuration.

Fictional ECD Spectral Data for a Chiral Derivative

The following table presents hypothetical ECD data for a chiral derivative.

Wavelength (λmax, nm)Molar Ellipticity (Δε)Electronic Transition
280-2.5¹Lₐ (substituted benzene)
265+1.8¹Lₐ (phenyl group)
220+8.0¹Bₐ (substituted benzene)
210-5.5¹Bₐ (phenyl group)

The combination of VCD and ECD provides a robust and reliable methodology for the structural characterization of chiral derivatives of this compound, offering detailed insights into their stereochemistry that are unattainable with achiral spectroscopic methods.

Computational and Theoretical Studies on 2 Benzyloxy 5 Bromo 1 Chloro 3 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies utilizing quantum chemical calculations to determine the electronic structure or predict the reactivity of 2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene were found.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetics

There are no available research findings or data tables from DFT calculations detailing the optimized molecular geometry or energetic properties of this specific compound.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity Pathways

A search of scientific literature yielded no FMO analyses (e.g., HOMO-LUMO energy gap calculations) for this compound, which would be necessary to understand its reactivity pathways from a theoretical standpoint.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

No computational studies predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound have been published.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. For a molecule like this compound, with its flexible benzyloxy group, a multitude of conformations are possible due to rotation around the C-O-C ether linkage.

The potential energy surface (PES) is a conceptual tool that aids in the analysis of molecular geometry and reaction dynamics. libretexts.org It provides a mathematical or graphical representation of a molecule's energy as a function of its geometric parameters. libretexts.org For this compound, the PES would be a high-dimensional surface, with key coordinates being the dihedral angles defining the orientation of the benzyl (B1604629) group relative to the halogenated benzene (B151609) ring.

Computational methods, such as ab initio calculations, are employed to map out the PES. nih.gov By systematically changing the dihedral angles and calculating the energy at each point, a detailed map can be constructed. Energy minima on this surface correspond to stable, physically observable conformers, while saddle points represent transition states between these conformers. libretexts.org Studies on substituted benzene dimers and clusters, while not specific to this exact molecule, demonstrate that even shallow potential energy surfaces can be challenging to describe accurately, often requiring high levels of electronic structure theory to capture the weak interactions involved. nih.govpurdue.edu

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Halogenated Benzenes

Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods that aim to correlate the chemical structure of compounds with their reactivity or other properties. researchgate.net These models are built on the principle that the structural features of a molecule, encoded by molecular descriptors, determine its physical and chemical behavior. researchgate.netnih.gov For halogenated benzenes, QSRR models can predict properties like chromatographic retention times, boiling points, and vapor pressures. bit.edu.cnnih.gov

The development of a QSRR model involves several key steps:

Data Set Compilation : A set of structurally related halogenated benzenes with known experimental reactivity data is assembled.

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be categorized as topological, geometrical, electronic, or quantum-chemical. researchgate.netmdpi.com

Model Development : Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the observed property. researchgate.netnih.govmdpi.com

Validation : The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. nih.govnih.gov

For a compound like this compound, a QSRR model would utilize descriptors that capture the influence of the multiple halogen substituents and the benzyloxy group. The type, number, and position of halogen atoms are known to be main factors influencing the physicochemical properties of halogenated aromatic compounds. nih.gov

Below is a table illustrating the types of molecular descriptors that would be relevant for a QSRR study of halogenated benzenes.

Descriptor CategoryExample DescriptorsRelevance to Halogenated Benzenes
Constitutional Molecular Weight (MW), Count of halogen atomsDescribes the basic composition and size of the molecule, which correlates with properties like boiling point. ncert.nic.indrishtiias.com
Topological Connectivity Indices (e.g., Chi indices)Encodes information about the branching and connectivity of atoms within the molecular structure. researchgate.net
Geometrical (3D) Molecular Volume, Surface AreaRelates to the molecule's size and shape, influencing intermolecular interactions and steric effects. bit.edu.cn
Electronic Dipole Moment, Electrostatic Potentials (ESPs)Quantifies the polarity and charge distribution, which are crucial for predicting intermolecular forces and reactivity. bit.edu.cnncert.nic.in
Quantum-Chemical HOMO/LUMO EnergiesDescribes the molecule's electronic structure and susceptibility to electrophilic or nucleophilic attack.

These studies provide powerful predictive tools, reducing the need for extensive experimental testing and offering insights into the mechanisms governing the reactivity of these compounds. nih.gov

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions are weak electromagnetic interactions between molecules or within a single large molecule. wikipedia.org They are crucial for determining the physical properties of substances, such as melting and boiling points, as well as their role in supramolecular chemistry and biological systems. libretexts.orgtaylorandfrancis.com The halogenated aromatic structure of this compound gives rise to several types of intermolecular forces.

Van der Waals Forces : These are the most universal type of intermolecular attraction and include London dispersion forces. libretexts.org As the molecule has a large electron cloud due to the presence of two aromatic rings and heavy halogen atoms (Br and Cl), London dispersion forces are expected to be significant. These forces increase with molecular size and the number of electrons. ncert.nic.indrishtiias.com

Dipole-Dipole Interactions : The C-F, C-Cl, and C-Br bonds are all polar due to the high electronegativity of the halogen atoms compared to carbon. ncert.nic.inlibretexts.org This creates permanent bond dipoles. The vector sum of these bond dipoles, along with the dipole of the C-O-C ether linkage, results in a net molecular dipole moment. Consequently, molecules of this compound will align to favor attractive interactions between the positive end of one molecule and the negative end of another. masterorganicchemistry.com The boiling points of halogen derivatives are considerably higher than those of hydrocarbons with comparable molecular mass due to stronger dipole-dipole and van der Waals forces. ncert.nic.indrishtiias.com

Halogen Bonding : This is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic (Lewis base) region on an adjacent molecule. wikipedia.org The electron density on the halogen atom is not uniformly distributed; there is a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom along the axis of the R-X bond. This positive σ-hole can interact favorably with electron-rich sites like lone pairs on oxygen or nitrogen atoms, or even the π-system of an aromatic ring. researchgate.net In the case of this compound, the bromine and chlorine atoms could potentially engage in halogen bonding with the oxygen atom of the benzyloxy group or the π-electrons of the aromatic rings in neighboring molecules.

The table below summarizes the primary non-covalent interactions expected for this compound.

Interaction TypeDescriptionRelevant Structural Features
London Dispersion Forces Temporary fluctuations in electron density create transient dipoles.Entire molecule, particularly the large electron clouds of the aromatic rings and bromine/chlorine atoms.
Dipole-Dipole Forces Attraction between permanent positive and negative poles of polar molecules.Polar C-X (X=F, Cl, Br) bonds and the C-O-C ether linkage.
Halogen Bonding Interaction between the positive σ-hole on a halogen and a nucleophile.Bromine and chlorine atoms interacting with the ether oxygen or π-systems of adjacent molecules.
π-π Stacking Attractive interaction between the π-electron systems of aromatic rings.Benzene and substituted benzene rings of neighboring molecules.

A comprehensive analysis of these non-covalent forces is essential for predicting the crystal packing of the compound in its solid state and for understanding its solubility and binding characteristics. researchgate.net

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of more efficient and selective methods for synthesizing 2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene and its derivatives is a primary area of future research. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern synthetic strategies aim to overcome these limitations.

Key areas of exploration include:

Late-Stage Functionalization (LSF): Techniques such as C-H activation could allow for the direct introduction of functional groups onto a simpler aromatic precursor, potentially reducing the number of synthetic steps.

Orthogonal Halogenation Strategies: Developing methods to selectively introduce the fluorine, chlorine, and bromine atoms in a specific order with high regioselectivity is crucial for efficient synthesis. This may involve the use of novel halogenating agents or catalyst systems that can differentiate between similar C-H bonds on the aromatic ring.

Bio-catalysis: The use of enzymes, or "in vitro" assembly of synthetic pathways, for halogenation reactions is an emerging field that could offer unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. dtu.dkdtu.dk

Synthetic ApproachPotential AdvantagesChallenges
C-H Activation Fewer synthetic steps, improved atom economy.Achieving high regioselectivity on a complex substrate.
Novel Catalysis High selectivity, milder reaction conditions.Catalyst development and optimization.
Bio-catalysis Environmentally benign, high specificity. dtu.dkEnzyme stability and substrate scope.

Design and Synthesis of Advanced Analogs with Tailored Reactivity

The true value of this compound lies in its role as a scaffold for creating a diverse library of advanced analogs. nih.govresearchgate.net The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective modification through reactions like cross-coupling (e.g., Suzuki, Heck), nucleophilic aromatic substitution, and metallation. smolecule.comsmolecule.com

Future design and synthesis efforts will likely focus on:

Target-Guided Design: Utilizing computational docking studies to design analogs that can bind to specific biological targets, such as enzymes or receptors, for applications in drug discovery. nih.govnih.gov

Modulating Electronic Properties: Systematically replacing the halogen atoms or modifying the benzyloxy group to fine-tune the electronic and photophysical properties of the molecule for applications in organic electronics or as chemical sensors. researchgate.netchemrxiv.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a range of analogs to systematically probe how structural changes affect biological activity or material properties, providing crucial data for developing more potent or efficient compounds. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. nih.gov For the synthesis and derivatization of compounds like this compound, this technology presents significant opportunities.

The benefits of integrating flow chemistry include:

Enhanced Safety: Halogenation reactions can be highly exothermic and often use hazardous reagents. rsc.orgsemanticscholar.orgrsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. rsc.orgrsc.orgresearchgate.net

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher selectivity and improved product yields. nih.gov

Scalability and Automation: Flow chemistry setups can be easily scaled up for larger-scale production and integrated with automated platforms for high-throughput synthesis of analog libraries, accelerating the discovery process. nih.gov

Development of Catalytic Systems for Specific Transformations of the Compound

The presence of multiple, distinct halogen atoms on the aromatic ring makes the development of highly selective catalytic systems a critical research goal. The ability to target one specific C-halogen bond while leaving the others intact is key to the controlled, stepwise functionalization of the molecule.

Future research in this area will target:

Selective Cross-Coupling Catalysts: Designing palladium, nickel, or copper-based catalysts that can selectively activate the C-Br bond over the C-Cl bond, or vice-versa, for cross-coupling reactions. This allows for the sequential introduction of different functional groups at specific positions.

Photoredox Catalysis: Using visible light-promoted catalysts to enable novel transformations that are not accessible through traditional thermal methods. ista.ac.atresearcher.life This could open new avenues for C-H functionalization or the formation of complex carbon-carbon and carbon-heteroatom bonds under mild conditions.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the complex reactions involved in the synthesis and derivatization of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for gaining this insight. mt.com

The application of these techniques can revolutionize process development:

Real-Time Optimization: In-situ monitoring allows chemists to observe the reaction as it happens and make immediate adjustments to conditions to improve yield and minimize impurities. mt.com

Identification of Transient Species: Many reactions proceed through unstable intermediates that cannot be isolated. In-situ spectroscopy can detect these transient species, providing a more complete picture of the reaction mechanism. spectroscopyonline.comrsc.org

Spectroscopic TechniqueInformation GainedApplication
FTIR/Raman Vibrational modes of functional groups, concentration of reactants/products. spectroscopyonline.comTracking reaction progress, kinetics. rsc.org
NMR Spectroscopy Detailed structural information, identification of intermediates and byproducts. researcher.lifeMechanistic studies, purity analysis.
Mass Spectrometry Molecular weight of species in the reaction mixture.Identification of products and intermediates. researcher.life

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives

The intersection of computational chemistry and artificial intelligence (AI) is set to transform chemical synthesis and molecular design. For a molecule as complex as this compound, machine learning (ML) models offer a powerful tool for predicting its behavior and accelerating the design of new derivatives. scienmag.com

Future applications include:

Regioselectivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely site of reaction for electrophilic or nucleophilic attack on the aromatic ring. semanticscholar.orgacs.orgrsc.org This can save significant experimental effort by guiding chemists to the most promising reaction pathways. researchgate.net

De Novo Drug Design: AI algorithms can generate novel molecular structures based on desired properties (e.g., binding affinity to a target protein, solubility) and then propose synthetic routes to create them, using the title compound as a starting fragment.

Reaction Optimization: By analyzing data from past experiments, machine learning can identify complex relationships between reaction parameters and outcomes, suggesting optimal conditions to maximize yield and minimize byproducts. scienmag.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.